![molecular formula C22H16F2N4O2 B2820357 2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921817-56-3](/img/structure/B2820357.png)

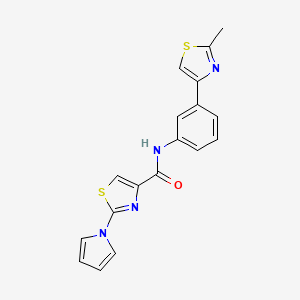

2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

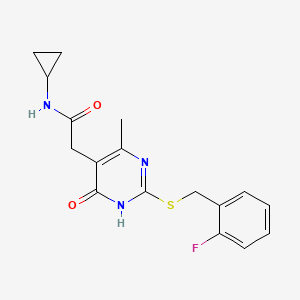

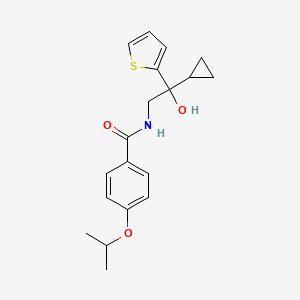

The compound “2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a pyridopyrimidinone group, and two fluorine atoms on the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, the pyridopyrimidinone group, and the fluorine atoms would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, the pyridopyrimidinone group could participate in various ring-opening reactions, and the fluorine atoms could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its electronegativity and polarity .Scientific Research Applications

Inhibitors of Transcription Factors

Research by Palanki et al. (2000) explored the structure-activity relationship of compounds similar to the specified chemical, targeting NF-kappaB and AP-1 transcription factors, which are pivotal in the regulation of inflammatory and immune responses. The study aimed to enhance oral bioavailability, involving modifications to the pyrimidine portion of the compound and assessing the effects on cell-based activity and gastrointestinal permeability. This research contributes to understanding how minor structural changes can influence the biological activity and bioavailability of therapeutic agents Palanki et al., 2000.

Anticancer and Anti-inflammatory Agents

A study by Rahmouni et al. (2016) discussed the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. Although the specific chemical is not directly mentioned, the research underscores the potential of pyrimidine derivatives in designing new therapeutic agents targeting cancer and inflammation, highlighting the versatility of pyrimidine scaffolds in drug discovery Rahmouni et al., 2016.

Material Science and Polyimide Synthesis

Research into novel polyimides with enhanced thermal stability and solubility has been conducted by Tamami and Yeganeh (2001), indicating the importance of pyridine and pyrimidine derivatives in the synthesis of materials with desirable thermal and mechanical properties. These findings suggest the relevance of such compounds in the development of advanced materials for various industrial applications Tamami & Yeganeh, 2001.

Heterocyclic Compound Synthesis

Chi et al. (2000) explored the synthesis of partially fluorinated heterocycles from perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene, reacting with bidentate nitrogen nucleophiles to produce novel pyrimidine, 2H-pyrido[1,2-a]pyrimidine, and [1,3,5]triazine derivatives. This study showcases the chemical versatility and reactivity of fluorinated compounds, contributing to the expansion of heterocyclic chemistry Chi et al., 2000.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O2/c1-12-11-14(28-13(2)26-20-15(22(28)30)5-4-10-25-20)8-9-18(12)27-21(29)19-16(23)6-3-7-17(19)24/h3-11H,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSUBBADAUVVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)

![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)